molecular formula C21H23F2N3O5S B2575599 N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide CAS No. 872722-64-0

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide

Cat. No. B2575599
CAS RN: 872722-64-0
M. Wt: 467.49
InChI Key: SEISKIIYLNYWBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the individual functional groups, followed by their combination. For example, the sulfonyl group could be introduced using a sulfonyl chloride in the presence of a base . The oxazinan ring could be formed through a cyclization reaction . The fluorobenzyl groups could be introduced using a suitable fluorobenzyl halide .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For instance, the sulfonyl group is typically a good leaving group, which could make this compound susceptible to nucleophilic substitution reactions . The oxazinan ring could potentially undergo ring-opening reactions under certain conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its lipophilicity, potentially affecting its solubility and distribution in the body .

Scientific Research Applications

Fluorinated Aromatic Compounds in Insecticide Development

Fluorinated aromatic compounds, similar to those found in the structure of the compound , play a significant role in the development of novel insecticides. For example, flubendiamide is a novel class of insecticide with a unique chemical structure that shows extremely strong insecticidal activity, especially against lepidopterous pests, including resistant strains. Its structure incorporates novel substituents that contribute to its effectiveness and safety for non-target organisms, making it suitable for controlling lepidopterous insects as part of integrated pest management programs (Tohnishi et al., 2005).

Sulfonyl Groups in Drug Development

The sulfonyl group is a common feature in pharmaceutical compounds, including nonsteroidal antiandrogens. A series of compounds with sulfonyl groups have been synthesized and tested for antiandrogen activity. Optimization of these compounds has led to the discovery of novel, potent antiandrogens that are peripherally selective. One such compound, (RS)-4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)propionanilide (ICI 176334), is currently being developed for the treatment of androgen-responsive benign and malignant diseases (Tucker et al., 1988).

properties

IUPAC Name

N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(2-fluorophenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N3O5S/c1-14-11-16(7-8-17(14)22)32(29,30)26-9-4-10-31-19(26)13-25-21(28)20(27)24-12-15-5-2-3-6-18(15)23/h2-3,5-8,11,19H,4,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEISKIIYLNYWBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-fluorobenzyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.